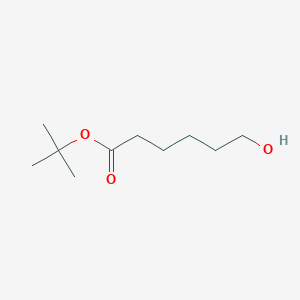

Tert-butyl 6-hydroxyhexanoate

Übersicht

Beschreibung

Tert-butyl 6-hydroxyhexanoate: is an organic compound with the molecular formula C10H20O3 . It is a tert-butyl ester of 6-hydroxyhexanoic acid, characterized by a terminal hydroxyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Esterification: Tert-butyl 6-hydroxyhexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Tert-butyl 6-hydroxyhexanoate serves as a synthetic intermediate in the production of various organic compounds. Its hydroxyl group makes it a versatile building block for further chemical modifications. The compound can be utilized in:

- Synthesis of Prostaglandins : It has been employed in the synthesis of bicyclic and tricyclic prostaglandin analogues via organopalladium chemistry, demonstrating its utility in complex organic transformations .

- Preparation of Bioconjugates : Its reactive hydroxyl group allows for the creation of bioconjugates, which are essential in the development of targeted drug delivery systems .

Drug Delivery Systems

This compound is increasingly being explored for its role in drug delivery applications . Its properties facilitate:

- PEGylation : The compound is used to modify proteins and peptides through PEGylation, enhancing their solubility and stability while reducing immunogenicity .

- Antibody-Drug Conjugates (ADCs) : The compound's structural features make it suitable for use in ADC formulations, where it helps to improve the therapeutic index of anticancer drugs by targeting them specifically to cancer cells .

Surface Modification

In materials science, this compound is applied for:

- Surface Functionalization : The compound can be used to modify surfaces of various materials, improving their compatibility with biological systems or enhancing their chemical reactivity .

- PROTAC Development : It plays a role in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells .

Synthesis of Prostaglandin Analogues

A study demonstrated that this compound could be effectively utilized in the synthesis of complex prostaglandin structures through palladium-catalyzed reactions. The resulting compounds exhibited significant biological activity, highlighting the importance of this ester in pharmaceutical chemistry .

PEGylation and Drug Delivery

Research has shown that conjugating drugs with this compound via PEG chains significantly improved their pharmacokinetic properties. This modification led to increased circulation times and reduced side effects in animal models, showcasing its potential in clinical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for organic compounds, including prostaglandins |

| Drug Delivery Systems | Used in PEGylation and antibody-drug conjugates |

| Surface Modification | Enhances material compatibility and reactivity |

| PROTAC Development | Key component in selective protein degradation strategies |

Wirkmechanismus

The mechanism by which tert-butyl 6-hydroxyhexanoate exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions and reactions enable the compound to act as an intermediate in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 6-hydroxyhexanoate: Similar to other tert-butyl esters such as tert-butyl acetate and tert-butyl benzoate.

6-Hydroxyhexanoic acid: The parent acid of this compound.

Hexanoic acid: A related compound with a similar carbon chain length but lacking the hydroxyl group.

Uniqueness

Biologische Aktivität

Tert-butyl 6-hydroxyhexanoate is an organic compound classified as an ester, with the molecular formula and a molecular weight of 188.26 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicine and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, including enzymatic reduction and chemical synthesis of precursors such as tert-butyl 6-oxohexanoate. The enzymatic approach often utilizes lipases or other biocatalysts to achieve high specificity and yield under mild conditions .

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Enzymatic Reduction | Uses enzymes like lipases to convert precursors into the desired product under mild conditions. |

| Chemical Synthesis | Involves the reduction of tert-butyl 6-oxohexanoate using reducing agents such as sodium borohydride. |

The biological activity of this compound is primarily attributed to its role in enzyme-catalyzed reactions. It can act as a substrate for various enzymes, facilitating biochemical pathways that are crucial for cellular functions. The compound's ability to participate in redox reactions allows it to influence metabolic processes in cells .

Antimicrobial and Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and anticancer activities. For instance, derivatives containing hindered phenol fragments have shown effectiveness against Gram-negative bacteria like E. coli and cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of tert-butyl compounds exhibited cytotoxicity against various tumor lines, suggesting that this compound might possess similar properties due to structural similarities .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified with precautionary statements indicating potential hazards if ingested or if it comes into contact with skin .

Table 2: Safety Information

| Hazard Type | Description |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation. |

Applications in Medicine

This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly statins, which are used to lower cholesterol levels. Its role in drug development highlights its significance in medicinal chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNVIQFNWMMKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542071 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-20-0 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.